molecular formula C17H16FN3S B2945288 5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine CAS No. 1189985-51-0

5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Cat. No.: B2945288
CAS No.: 1189985-51-0
M. Wt: 313.39
InChI Key: QZNIRFFVQJRHSY-UHFFFAOYSA-N
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Description

5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and an amine group, along with a thiazole ring substituted with a trimethylphenyl group

Preparation Methods

The synthesis of 5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the thiazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 5-fluoro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine include other fluorinated pyridine derivatives and thiazole-containing compounds. These compounds share structural similarities but may differ in their specific substituents and overall properties. For example:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3S/c1-10-6-12(3)14(7-11(10)2)15-9-22-17(20-15)21-16-5-4-13(18)8-19-16/h4-9H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNIRFFVQJRHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)NC3=NC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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